倍他米松 11,21-二乙酸酯

描述

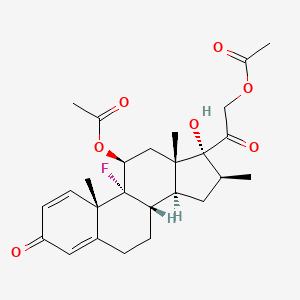

Betamethasone 11,21-diacetate is a high-quality reference standard used for pharmaceutical testing . It is a derivative of betamethasone, a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties .

Molecular Structure Analysis

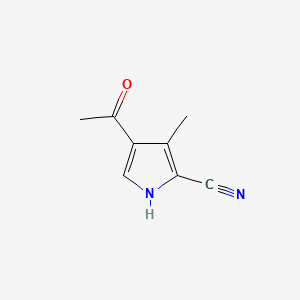

The molecular formula of Betamethasone 11,21-diacetate is C26H33FO7 . Its molecular weight is 476.53 .Physical And Chemical Properties Analysis

Betamethasone 11,21-diacetate has a density of 1.3±0.1 g/cm3, a boiling point of 583.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . Its molar refractivity is 119.4±0.4 cm3, and it has a molar volume of 371.8±5.0 cm3 .科学研究应用

Dermatology

Specific Scientific Field

Dermatology, which focuses on the study of skin health and diseases.

Application Summary

Betamethasone 11,21-diacetate has been investigated for its efficacy in treating various dermatological conditions. These include eczema, psoriasis, contact dermatitis, and other inflammatory skin disorders. It acts by suppressing immune responses and reducing inflammation.

Experimental Procedures

Researchers typically apply Betamethasone 11,21-diacetate topically to affected skin areas. The compound is formulated into creams, ointments, or lotions. Dosage and frequency depend on the severity of the condition. Patients are monitored for adverse effects and improvements in symptoms.

Results and Outcomes

Studies have shown that Betamethasone 11,21-diacetate can effectively alleviate itching, redness, and inflammation associated with dermatological conditions. Quantitative data, such as reduction in lesion size or improvement in the Dermatology Life Quality Index (DLQI), are used to assess treatment outcomes .

Respiratory Medicine

Specific Scientific Field

Respiratory medicine, which investigates lung diseases and disorders.

Application Summary

Betamethasone 11,21-diacetate has potential applications in managing respiratory conditions, including asthma. It acts as an anti-inflammatory agent, reducing airway inflammation and bronchial hyperresponsiveness.

Experimental Procedures

Inhaled formulations of Betamethasone 11,21-diacetate are administered via inhalers or nebulizers. The compound reaches the lung tissue, where it modulates immune responses and reduces airway inflammation. Clinical trials assess lung function, symptom control, and adverse effects.

Results and Outcomes

Clinical studies demonstrate improved lung function, reduced exacerbations, and better symptom control in patients with asthma. Quantitative measurements include forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR) .

Immunology

Specific Scientific Field

Immunology, which explores the immune system and its responses.

Application Summary

Researchers investigate Betamethasone 11,21-diacetate’s impact on immune cells, cytokines, and inflammatory pathways. It may modulate immune responses in autoimmune diseases or organ transplantation.

Experimental Procedures

In vitro studies involve exposing immune cells (e.g., T cells, macrophages) to Betamethasone 11,21-diacetate. Researchers analyze cytokine production, cell proliferation, and gene expression. Animal models explore immune modulation in vivo.

Results and Outcomes

Betamethasone 11,21-diacetate suppresses pro-inflammatory cytokines and immune cell activation. It may be useful in managing autoimmune conditions or preventing graft rejection .

Allergy Research

Specific Scientific Field

Allergy research, focusing on allergic reactions and hypersensitivity.

Application Summary

Betamethasone 11,21-diacetate is studied for its potential to reduce allergic responses. It inhibits mast cell degranulation and histamine release.

Experimental Procedures

In vitro experiments involve exposing mast cells to allergens and Betamethasone 11,21-diacetate. Researchers measure histamine levels, cytokines, and mediator release. Animal models assess allergic reactions.

Results and Outcomes

Betamethasone 11,21-diacetate effectively reduces allergic symptoms, such as itching, redness, and swelling. Quantitative data include histamine levels and skin prick test results .

属性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTECTIGXIMGLJQ-UPJXLQJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186649 | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betamethasone 11,21-diacetate | |

CAS RN |

330157-05-6 | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330157056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone 11,21-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I5NFZ44BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)